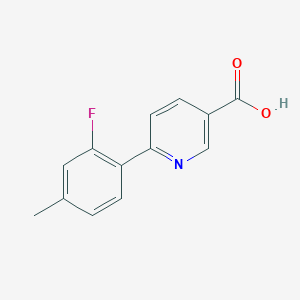

6-(2-FLUORO-4-METHYLPHENYL)NICOTINIC ACID

Description

Significance of Nicotinic Acid Derivatives in Contemporary Chemical and Biological Research

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental pyridine (B92270) derivative essential for numerous metabolic processes in living organisms. researchgate.netchemistryjournal.net It serves as a precursor to the coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP), which are vital for various redox reactions in cellular metabolism. Beyond its role as a vitamin, nicotinic acid and its derivatives have garnered significant attention in medicinal chemistry and agrochemical research. researchgate.netchemistryjournal.netusda.gov

In the pharmaceutical realm, derivatives of nicotinic acid have been investigated for a wide array of therapeutic applications. They have shown potential as anti-inflammatory, analgesic, and antibacterial agents. researchgate.netnih.gov Furthermore, specific derivatives have been explored for the treatment of diseases such as tuberculosis, pneumonia, kidney disease, and even Alzheimer's disease. researchgate.netchemistryjournal.net The core nicotinic acid scaffold provides a versatile platform for chemical modification, allowing for the synthesis of compounds with diverse biological activities. For instance, the introduction of aryl groups at the 2-position has yielded compounds with notable analgesic and anti-inflammatory properties. researchgate.netchemistryjournal.net Similarly, other derivatives have been synthesized and evaluated for their antimicrobial and insecticidal activities. researchgate.netnih.gov In agriculture, certain nicotinic acid derivatives have been developed as herbicides. usda.gov

Strategic Incorporation of Fluorinated Phenyl Moieties in Molecular Design

The introduction of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of molecules. The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can lead to significant improvements in a compound's metabolic stability, binding affinity to target proteins, and bioavailability.

Positioning of 6-(2-FLUORO-4-METHYLPHENYL)NICOTINIC ACID within Pyridine Carboxylic Acid Chemical Space

This compound belongs to the chemical class of pyridine carboxylic acids. The core of this molecule is nicotinic acid, which is a pyridine ring substituted with a carboxylic acid group at the 3-position. The specific compound is further functionalized with a 2-fluoro-4-methylphenyl group at the 6-position of the pyridine ring, making it a 6-aryl-nicotinic acid derivative.

The synthesis of such 6-aryl-nicotinic acids is often achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.netlibretexts.org This reaction typically involves the coupling of a halogenated pyridine derivative with a corresponding boronic acid or ester in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com This synthetic route offers a versatile and efficient method for creating a carbon-carbon bond between the pyridine and phenyl rings.

Table 1: Chemical Identity of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1261911-43-6 bldpharm.com |

| Molecular Formula | C₁₃H₁₀FNO₂ |

| Chemical Class | Pyridine Carboxylic Acid, 6-Aryl-nicotinic acid |

Overview of Pre-existing Research on Related Fluoro-Substituted Nicotinic Acid Scaffolds

While specific research on this compound is not extensively documented in publicly available literature, research on structurally related fluoro-substituted nicotinic acid scaffolds provides valuable insights into the potential applications of this compound class.

For example, 6-fluoronicotinic acid is a known building block in medicinal chemistry. ossila.com It has been utilized in the synthesis of various bioactive molecules, including tracers for positron emission tomography (PET) imaging and as a scaffold for the development of potential anticancer agents. ossila.com

Another related class of compounds is the 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives . These compounds have been investigated as dual inhibitors of HIV-1 reverse transcriptase, demonstrating the potential of fluorinated nicotinic acid scaffolds in the development of antiviral agents. mdpi.com The trifluoromethyl group, another common fluorine-containing moiety, is used to modulate the properties of the nicotinic acid core.

Furthermore, research on various substituted nicotinic acid derivatives has demonstrated a broad range of biological activities. For instance, different substitution patterns on the pyridine ring and on the aryl substituents have led to the discovery of compounds with anti-inflammatory, antimicrobial, and herbicidal properties. usda.govnih.govmdpi.com The specific combination of a 2-fluoro and a 4-methyl substitution on the phenyl ring at the 6-position of nicotinic acid, as seen in the subject compound, represents a unique chemical entity within this broader class of potentially bioactive molecules.

Structure

3D Structure

Properties

IUPAC Name |

6-(2-fluoro-4-methylphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO2/c1-8-2-4-10(11(14)6-8)12-5-3-9(7-15-12)13(16)17/h2-7H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URWQPUGIHPOGAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NC=C(C=C2)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80687151 | |

| Record name | 6-(2-Fluoro-4-methylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80687151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261911-43-6 | |

| Record name | 6-(2-Fluoro-4-methylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80687151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Stereoselective Synthesis of 6-(2-FLUORO-4-METHYLPHENYL)NICOTINIC ACID and Its Enantiomers

Due to the substitution pattern on the biaryl axis, this compound can exhibit atropisomerism, a form of chirality arising from restricted rotation around a single bond. The synthesis of individual enantiomers (atropisomers) necessitates stereoselective approaches.

Asymmetric catalysis offers a powerful strategy for the enantioselective synthesis of chiral molecules, including those with axial chirality. In the context of this compound, asymmetric cross-coupling reactions are of primary interest. While specific studies on the asymmetric catalytic synthesis of this exact molecule are not prevalent in the reviewed literature, principles from related transformations can be applied.

A key approach involves a stereoselective Suzuki-Miyaura cross-coupling reaction. This would utilize a chiral palladium catalyst, typically composed of a palladium precursor and a chiral phosphine (B1218219) ligand. The chiral ligand coordinates to the metal center, creating a chiral environment that can differentiate between the two prochiral faces of the aryl halide or boronic acid, leading to the preferential formation of one atropisomer.

Key Research Findings:

Chiral Ligands: Ligands such as (R)- or (S)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives are commonly employed in asymmetric cross-coupling reactions to induce chirality.

Reaction Control: The degree of enantioselectivity is highly dependent on the choice of ligand, the palladium precursor, the base, and the solvent system. Optimization of these parameters is crucial for achieving high enantiomeric excess (ee).

Frustrated Lewis Pairs (FLP): In related fields, FLP-mediated C-F bond activation using chiral Lewis bases has been shown to desymmetrize geminal difluoroalkanes, providing a pathway to stereoenriched products. nih.gov This principle of using chiral reagents to control stereochemistry could be conceptually adapted to the synthesis of axially chiral fluoro-biaryls.

Table 1: Conceptual Asymmetric Suzuki-Miyaura Coupling for Atropisomeric Synthesis

| Parameter | Component / Condition | Role in Asymmetric Induction |

| Catalyst Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of catalytic palladium(0) |

| Chiral Ligand | (S)-BINAP, (R)-MeO-BIPHEP | Creates a chiral pocket around the metal center, directing the stereochemical outcome of the coupling. |

| Aryl Halide | 6-Chloro- or 6-Bromonicotinic acid ester | Pyridyl coupling partner. |

| Boronic Acid | (2-Fluoro-4-methylphenyl)boronic acid | Phenyl coupling partner. |

| Base | K₃PO₄, Cs₂CO₃ | Activates the boronic acid and influences the catalyst's activity and selectivity. |

| Solvent | Toluene (B28343), Dioxane, THF | Affects solubility and the geometry of the transition state. |

This table presents a conceptual framework based on established principles of asymmetric catalysis, as direct experimental data for the target molecule was not found in the provided search results.

An alternative strategy for stereocontrol involves the use of a chiral auxiliary. wikipedia.org This method involves covalently attaching a chiral molecule to an achiral substrate to guide a diastereoselective reaction. After the desired stereocenter or chiral axis is established, the auxiliary is removed. wikipedia.orgtcichemicals.com

For the synthesis of chiral 6-arylnicotinic acids, a chiral auxiliary could be attached to the carboxylic acid group of a nicotinic acid precursor. Commonly used auxiliaries include Evans oxazolidinones and pseudoephedrine amides. wikipedia.orgsigmaaldrich.comnih.gov

Synthetic Pathway Using a Chiral Auxiliary:

Amide Formation: A 6-halonicotinic acid is coupled with a chiral auxiliary, such as (1S,2S)-(+)-pseudoephedrine, to form a chiral amide. nih.gov

Diastereoselective Cross-Coupling: The resulting chiral amide undergoes a palladium-catalyzed Suzuki-Miyaura coupling with (2-fluoro-4-methylphenyl)boronic acid. The steric hindrance and conformational rigidity imposed by the chiral auxiliary direct the approach of the reagents, favoring the formation of one diastereomer over the other.

Auxiliary Cleavage: The chiral auxiliary is subsequently cleaved from the nicotinic acid moiety, typically by acidic or basic hydrolysis, to yield the enantiomerically enriched this compound.

Key Research Findings:

Pseudoephedrine and Pseudoephenamine: These are versatile chiral auxiliaries that provide high levels of stereocontrol in alkylation and, by extension, could be applied to cross-coupling reactions. nih.gov Amides derived from these auxiliaries are often crystalline, which can facilitate purification by recrystallization. nih.gov

Oxazolidinones: Evans oxazolidinones are widely used to direct stereoselective alkylation and aldol (B89426) reactions. wikipedia.org Their application in directing atroposelective cross-coupling has also been explored.

Table 2: Common Chiral Auxiliaries and Their Application

| Chiral Auxiliary | Attachment Point | Key Features |

| Evans Oxazolidinones | Carboxylic acid (as N-acyl) | Highly predictable stereochemical outcomes in aldol and alkylation reactions. wikipedia.org |

| Pseudoephedrine/Pseudoephenamine | Carboxylic acid (as amide) | Excellent stereocontrol, often forms crystalline derivatives; pseudoephenamine is free from regulatory restrictions. nih.gov |

| Camphorsultam | Carboxylic acid (as N-acyl) | Provides high diastereoselectivity in various transformations. |

| (S)-(-)-1-Phenylethylamine | Carboxylic acid (as amide) | A readily available chiral amine used for resolution and asymmetric synthesis. sigmaaldrich.com |

Palladium-Catalyzed Cross-Coupling Strategies for the Chemical Compound

The central C-C bond formation between the pyridine (B92270) and phenyl rings is most efficiently achieved via palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura reaction is the most prominent method for synthesizing 6-arylnicotinic acids. It involves the reaction of a 6-halonicotinic acid derivative (e.g., 6-chloronicotinic acid or its ester) with an arylboronic acid (in this case, (2-fluoro-4-methylphenyl)boronic acid) in the presence of a palladium catalyst and a base. lookchem.com

Optimization of this reaction is critical to achieve high yields and purity. Key parameters include the choice of palladium catalyst, ligands, base, and solvent.

Key Research Findings:

Catalyst System: A combination of a palladium source like Pd(PPh₃)₄ or Pd₂(dba)₃ and a phosphine ligand is typically used. For challenging couplings, more electron-rich and bulky phosphine ligands like SPhos or XPhos can improve catalytic activity.

Base and Solvent: The choice of base and solvent is interdependent. Anhydrous conditions using bases like K₂CO₃ in solvents such as toluene are effective for electron-rich boronic acids. lookchem.comstudfile.net For electron-poor or heterocyclic boronic acids, aqueous base solutions (e.g., 2M K₂CO₃) in solvents like DME (1,2-dimethoxyethane) can lead to better results. lookchem.comstudfile.netnih.gov

Substrate Reactivity: The reactivity of the 6-halopyridine follows the order I > Br > Cl. While 6-chloronicotinic acid is often more economical, it may require more active catalyst systems for efficient coupling compared to its bromo or iodo counterparts. researchgate.net

Table 3: Optimization of Suzuki-Miyaura Coupling Conditions

| Parameter | Variation | Effect on Reaction | Source |

| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂ | Pd(PPh₃)₄ is often used directly. Pd(OAc)₂ requires an external ligand. | lookchem.comresearchgate.net |

| Ligand | PPh₃, Buchwald-type ligands (e.g., SPhos) | PPh₃ is standard; bulky, electron-rich ligands can increase reaction rates and yields, especially for less reactive chlorides. | nih.gov |

| Base | K₂CO₃, K₃PO₄, CsF/Ag₂O | K₃PO₄ is effective for many couplings. CsF/Ag₂O has been found to be essential for coupling with inactive substrates like pentafluorophenylboronic acid. | nih.govnih.gov |

| Solvent | Toluene, DME, THF/H₂O | Toluene (anhydrous) is suitable for many arylboronic acids. lookchem.com Aqueous DME is better for heteroaryl or electron-deficient partners. lookchem.comstudfile.net |

While palladium is the most common catalyst, other transition metals can also facilitate C-C and C-N bond formation.

Nickel-Catalyzed Coupling: Nickel catalysts are often a more cost-effective alternative to palladium and can exhibit unique reactivity. researchgate.netnih.gov Catalyst systems like NiCl₂(PCy₃)₂ or Ni(COD)₂ with ancillary ligands can be effective for coupling aryl chlorides with boronic acids. researchgate.netnih.gov The development of ligands like CgPhen-DalPhos has expanded the scope of nickel-catalyzed C-O cross-couplings, and similar principles apply to C-C couplings. nih.gov

Rhodium-Catalyzed Coupling: Rhodium(I) catalysts have been shown to catalyze the cross-coupling of α-diazoesters with arylsiloxanes, representing a novel method for C(sp³)-C(sp²) bond formation. nih.gov While not a direct analogue, this demonstrates the potential of other transition metals in forging aryl bonds.

Copper-Catalyzed Coupling: Copper catalysis, particularly for C-N and C-O cross-coupling (Ullmann reaction), is well-established. nih.gov Developments in ligand design, such as oxalic diamide (B1670390) ligands, have improved the efficiency of copper-catalyzed reactions. nih.gov

Multi-Step Synthesis Pathways and Intermediate Derivatization of the Chemical Compound

The synthesis of this compound is inherently a multi-step process, starting from simpler, commercially available precursors. researchgate.net

A plausible synthetic route involves the preparation of the key coupling partners followed by their union and final functional group manipulation.

Illustrative Multi-Step Pathway:

Synthesis of (2-Fluoro-4-methylphenyl)boronic acid: This intermediate can be prepared from 1-fluoro-3-methylbenzene. The process typically involves bromination to yield 2-bromo-1-fluoro-4-methylbenzene, followed by a lithium-halogen exchange and reaction with a trialkyl borate (B1201080) (e.g., trimethyl borate), and subsequent acidic workup.

Synthesis of a 6-Halonicotinic Acid Ester: 6-Chloronicotinic acid can be synthesized from precursors like 2-chloro-5-methylpyridine (B98176) through oxidation. More commonly, it is prepared from 2-hydroxynicotinic acid. The carboxylic acid is often esterified (e.g., with methanol (B129727) or ethanol) to protect it during the subsequent cross-coupling reaction.

Suzuki-Miyaura Coupling: Methyl 6-chloronicotinate is coupled with (2-fluoro-4-methylphenyl)boronic acid using a palladium catalyst system as described in section 2.2.1.

Hydrolysis: The resulting ester, methyl 6-(2-fluoro-4-methylphenyl)nicotinate, is hydrolyzed to the final carboxylic acid product using an aqueous acid or base, followed by neutralization.

Derivatization of Intermediates:

From Nitriles: An alternative route involves the coupling of a 6-halonicotinonitrile with the boronic acid. The nitrile group of the resulting 6-(2-fluoro-4-methylphenyl)nicotinonitrile can then be hydrolyzed under strong acidic or basic conditions to afford the desired carboxylic acid. This pathway is common in the synthesis of nicotinic acid derivatives. nih.gov

From Amides: Synthesis can also proceed through nicotinamide (B372718) intermediates, which are then hydrolyzed. usda.gov For instance, coupling a 6-halonicotinamide could be followed by hydrolysis to the acid.

Cyclocondensation Reactions in Nicotinic Acid Scaffold Construction

The fundamental structure of nicotinic acid and its derivatives can be assembled through various cyclocondensation reactions. These reactions typically involve the formation of the pyridine ring from acyclic precursors. While direct synthesis of this compound via a one-pot cyclocondensation is not widely reported, several classical methods for pyridine synthesis can be adapted.

One such method is the Bohlmann-Rahtz pyridine synthesis , which generates substituted pyridines from the condensation of an enamine with an ethynylketone. wikipedia.orgorganic-chemistry.orgchem-station.comjk-sci.com The reaction proceeds through an aminodiene intermediate, which upon heating, undergoes isomerization and cyclodehydration to form the pyridine ring. wikipedia.orgorganic-chemistry.org For the synthesis of the target compound, this would conceptually involve the reaction of a suitably substituted enamine with a diketone derived from 2-fluoro-4-methylacetophenone. However, the high temperatures often required for the cyclodehydration step can be a drawback. organic-chemistry.org

Another relevant approach is the Kröhnke pyridine synthesis . This method utilizes the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate (B1210297) to yield 2,4,6-trisubstituted pyridines. wikipedia.orgresearchgate.netnih.gov The reaction proceeds under mild conditions and is known for its high yields. wikipedia.org The synthesis of this compound via this route would necessitate a multi-step process starting from a chalcone (B49325) derived from 2-fluoro-4-methylbenzaldehyde.

A more direct and widely used method for constructing the 6-arylnicotinic acid scaffold is through cross-coupling reactions , which are discussed in the context of functional group interconversions. These methods typically start with a pre-formed nicotinic acid derivative and introduce the aryl group in a subsequent step.

| Cyclocondensation Method | Reactants | Key Features | Potential for Target Synthesis |

| Bohlmann-Rahtz Synthesis | Enamine + Ethynylketone | Forms 2,3,6-trisubstituted pyridines; often requires high temperatures. wikipedia.orgorganic-chemistry.org | Feasible, but may require optimization of reaction conditions. |

| Kröhnke Synthesis | α-Pyridinium methyl ketone salt + α,β-Unsaturated carbonyl | High yields under mild conditions for 2,4,6-trisubstituted pyridines. wikipedia.orgresearchgate.net | Multi-step approach starting from a substituted chalcone. |

Functional Group Interconversions on the Chemical Compound

Functional group interconversions are crucial for introducing the carboxylic acid moiety and the substituted phenyl group onto the pyridine ring. The most prominent and efficient method for the synthesis of this compound and its analogues is the Suzuki-Miyaura cross-coupling reaction .

This palladium-catalyzed reaction involves the coupling of a halogenated pyridine derivative with a boronic acid. For the synthesis of the target compound, the key reaction would be the coupling of a 6-halonicotinic acid ester (e.g., methyl 6-chloronicotinate) with (2-fluoro-4-methylphenyl)boronic acid. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or [Pd(dppf)Cl₂], and a base like potassium carbonate in a suitable solvent mixture, often including water. nih.govstudfile.net

The general steps for a plausible synthesis of this compound are:

Esterification of a 6-halonicotinic acid : For instance, 6-chloronicotinic acid can be esterified to methyl 6-chloronicotinate using methanol in the presence of an acid catalyst like sulfuric acid. scholarsresearchlibrary.com

Suzuki-Miyaura Coupling : The resulting methyl 6-chloronicotinate is then coupled with (2-fluoro-4-methylphenyl)boronic acid using a palladium catalyst.

Hydrolysis : The final step is the hydrolysis of the ester group to the carboxylic acid, typically achieved by heating with an aqueous base like sodium hydroxide, followed by acidification.

Other functional group transformations that can be relevant include:

Conversion of a nitrile : If the synthesis starts from a 6-aryl-3-cyanopyridine, hydrolysis of the nitrile group to a carboxylic acid is a necessary step.

Decarboxylation : In some synthetic routes, a dicarboxylic acid intermediate might be formed, requiring selective decarboxylation to yield the desired nicotinic acid derivative. nih.govcdnsciencepub.comstackexchange.comacs.org

| Transformation | Starting Material | Reagents | Product |

| Esterification | 6-Chloronicotinic acid | Methanol, H₂SO₄ | Methyl 6-chloronicotinate |

| Suzuki-Miyaura Coupling | Methyl 6-chloronicotinate, (2-fluoro-4-methylphenyl)boronic acid | Pd catalyst, base | Methyl 6-(2-fluoro-4-methylphenyl)nicotinate |

| Hydrolysis | Methyl 6-(2-fluoro-4-methylphenyl)nicotinate | NaOH(aq), then HCl(aq) | This compound |

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of complex molecules like this compound to minimize environmental impact and improve sustainability. nih.gov

Solvent-Free or Environmentally Benign Solvent Systems

A key aspect of green chemistry is the reduction or elimination of hazardous organic solvents. For the Suzuki-Miyaura coupling, which is central to the synthesis of the target compound, several greener solvent systems have been developed.

Water as a solvent : Water is an ideal green solvent due to its non-toxicity, non-flammability, and low cost. researchgate.net The Suzuki coupling of heteroaryl halides can be performed efficiently in aqueous media, often with the aid of water-soluble ligands. rsc.org

Ionic Liquids : Ionic liquids are salts with low melting points that can act as both solvents and catalysts. austinpublishinggroup.com They are non-volatile and can often be recycled, making them a greener alternative to traditional organic solvents. nih.govmdpi.com Bipyridinium-based ionic liquids have shown promise in dissolving metal salts used in catalysis. researchgate.netscilit.com

Solvent-Free Reactions : In some cases, reactions can be carried out without a solvent, particularly with the use of microwave irradiation. researchgate.net This approach significantly reduces waste and can lead to shorter reaction times.

| Green Solvent System | Advantages | Applicability to Target Synthesis |

| Water | Non-toxic, non-flammable, inexpensive. researchgate.net | Highly suitable for Suzuki-Miyaura coupling. rsc.org |

| Ionic Liquids | Low volatility, recyclable, can act as catalysts. austinpublishinggroup.commdpi.com | Can be used as a medium for Suzuki-Miyaura coupling. researchgate.netscilit.com |

| Solvent-Free | Reduces waste, can shorten reaction times. researchgate.net | Applicable with microwave-assisted synthesis. |

Catalyst Development for Sustainable Production

The development of highly efficient and recyclable catalysts is another cornerstone of green chemistry. For the synthesis of this compound, advancements in catalyst technology for the Suzuki-Miyaura coupling are particularly relevant.

Palladium Nanoparticles (PdNPs) : PdNPs have emerged as highly effective catalysts for C-C coupling reactions. researchgate.netresearchgate.netmdpi.com Their high surface-area-to-volume ratio leads to enhanced catalytic activity. They can be immobilized on various supports, facilitating their recovery and reuse, which is both economically and environmentally beneficial. Biogenic synthesis of PdNPs using plant extracts is also being explored as a sustainable method. acs.org

Nickel Catalysts : Nickel is a more abundant and less expensive alternative to palladium. Nickel-catalyzed Suzuki-Miyaura couplings have been successfully carried out in green solvents like 2-Me-THF and tert-amyl alcohol. acs.orgacs.org

Microwave-Assisted Synthesis : The use of microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. researchgate.net This technology can be applied to various steps in the synthesis of the target compound, including the construction of the heterocyclic ring and cross-coupling reactions.

| Catalyst/Technology | Key Features | Relevance to Sustainable Production |

| Palladium Nanoparticles | High activity, recyclable when supported. researchgate.netresearchgate.netmdpi.com | Reduces catalyst waste and cost. |

| Nickel Catalysts | Abundant and less expensive than palladium. acs.orgacs.org | Offers a more cost-effective and sustainable alternative. |

| Microwave-Assisted Synthesis | Faster reaction times, higher yields. researchgate.net | Reduces energy consumption and improves efficiency. |

Molecular Interactions and Mechanistic Elucidation in Vitro/ex Vivo

Investigation of Receptor Binding Affinities for the Chemical Compound (In Vitro)

Research into the receptor binding affinities of 6-(2-fluoro-4-methylphenyl)nicotinic acid and its structural analogs has provided insights into its potential biological targets.

While direct studies on this compound are limited, research on analogous compounds offers valuable information. For instance, a radiolabeled analog, 6-[18F]fluoro-A-85380, has been characterized in vitro. nih.gov This compound demonstrates reversible and high-affinity binding to a single population of sites in human postmortem cortical tissue. nih.gov The dissociation constant (Kd) was determined to be 59 pM at 37°C, with a maximum binding capacity (Bmax) of 0.7 pmol/g of tissue. nih.gov The binding kinetics at 37°C are characterized by a rapid association (T1/2assoc = 2.2 min at a ligand concentration of 39 pM) and dissociation (T1/2dissoc = 3.6 min). nih.gov

Furthermore, studies on conjugates of 6-[(18)F]fluoronicotinic acid have demonstrated high binding affinities for the integrin αvβ3, with calculated inhibitory constant (Ki) values in the low nanomolar range. nih.gov

Table 1: In Vitro Binding Characteristics of a Structural Analog (6-[18F]fluoro-A-85380)

| Parameter | Value | Conditions |

|---|---|---|

| Dissociation Constant (Kd) | 59 pM | 37°C |

| Maximum Binding Capacity (Bmax) | 0.7 pmol/g tissue | Human postmortem cortical tissue |

| Association Half-Life (T1/2assoc) | 2.2 min | Ligand concentration of 39 pM |

Competitive binding assays have revealed the selectivity of structural analogs for specific receptor subtypes. 6-Fluoro-A-85380, an analog of the subject compound, shows clear selectivity for the α4β2* nicotinic acetylcholine (B1216132) receptor subtype over other major mammalian nicotinic receptor subtypes, including α7, α3β4, and the muscle-type receptor. nih.gov This selectivity suggests that this compound may also exhibit a preference for the α4β2* nicotinic acetylcholine receptor.

Additionally, competitive binding assays using (125)I-echistatin were established to explore the interaction of 6-[(18)F]fluoronicotinic acid conjugates with the integrin αvβ3. nih.gov These assays confirmed the high binding affinity of these related compounds. nih.gov

Enzyme Inhibition Kinetics and Mechanism of Action for the Chemical Compound (In Vitro)

Investigations into the enzyme inhibition properties of nicotinic acid derivatives provide a framework for understanding the potential mechanism of action of this compound.

A study of a library of novel nicotinic acid derivatives with modifications at the 6-position of the pyridine (B92270) ring demonstrated inhibitory activity against α-amylase and α-glucosidase. nih.gov Mechanistic studies revealed that the most promising compounds from this library acted as noncompetitive inhibitors for both enzymes. nih.gov This mode of inhibition offers potential advantages for regulating enzyme function compared to competitive inhibition. nih.gov Although this compound was not specifically named, its structural similarity to the compounds in the library suggests it may also function as a noncompetitive inhibitor of these enzymes.

Table 2: Enzyme Inhibition by Nicotinic Acid Derivatives

| Enzyme | Inhibition Mechanism |

|---|---|

| α-amylase | Noncompetitive |

The concept of allosteric modulation, where a compound binds to a site on a receptor other than the primary binding site to modulate its activity, is relevant to nicotinic acid derivatives. Positive allosteric modulators (PAMs) of nicotinic acetylcholine receptors (nAChRs) are a subject of research. nih.gov While direct allosteric modulation studies on this compound are not available, the broader class of nicotinic compounds is known to interact with allosteric sites on nAChRs. nih.gov

Cellular Pathway Modulation by this compound

The influence of nicotinic acid and its derivatives extends to the modulation of various cellular pathways.

Studies on nicotinic acid have shown its capacity to improve mitochondrial function. nih.gov Supplementation with a nicotinic acid precursor led to increased mitochondrial respiratory states and an increase in the protein content of complex II and V of the electron transport chain. nih.gov Furthermore, NAD+-specific pathways and genes were uniquely regulated by nicotinic acid. nih.gov

Related compounds have also been implicated in the modulation of the CXCL12/CXCR4 signaling axis. mdpi.com Dysregulation of this axis is associated with numerous pathological conditions. mdpi.com The potential for this compound to interact with this pathway warrants further investigation.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 6-[18F]fluoro-A-85380 |

| 6-[(18)F]fluoronicotinic acid |

| (125)I-echistatin |

| Nicotinic acid |

Research Findings on this compound

Following a comprehensive search of available scientific literature, no specific in vitro or ex vivo research data was found for the chemical compound This compound pertaining to its molecular interactions, mechanistic elucidation, selectivity, or polypharmacology.

The conducted searches aimed to identify studies detailing this specific compound's effects on inflammatory cytokine production and its impact on intracellular signaling cascades. Furthermore, information regarding its selectivity profile and polypharmacological assessment was sought.

Despite targeted queries, the scientific literature does not appear to contain published studies that would provide the necessary data to construct the requested article sections. The information available for the broader class of nicotinic acid derivatives could not be used, as per the strict requirement to focus solely on This compound .

Therefore, the generation of a detailed and scientifically accurate article with the specified outline and data tables is not possible at this time due to the absence of primary research on this particular compound in the public domain.

Structure Activity Relationship Sar and Rational Molecular Design

Positional Scanning and Substituent Effects on the Nicotinic Acid Moiety

Carboxylic Acid Group: The carboxylic acid at the 3-position is fundamental for the activity of many nicotinic acid derivatives. nih.gov Its acidic nature allows it to act as a hydrogen bond donor and acceptor, forming key interactions with biological targets. nih.gov Shifting the position of this carboxyl group, for instance to the 2- or 4-position of the pyridine (B92270) ring, would drastically alter the geometry and electronic distribution, likely leading to a significant loss of activity by disrupting established binding modes. The negative charge of the carboxylate under physiological pH is often crucial for anchoring the ligand in a receptor's binding pocket.

Other Substituents: The introduction of small substituents onto other positions of the nicotinic acid ring (e.g., positions 2, 4, or 5) can modulate activity. For example, adding a substituent at the 2-position could introduce steric hindrance, potentially forcing the phenyl ring to adopt a specific dihedral angle, which could either enhance or diminish activity depending on the target's topology. In a study on related nicotinic receptor ligands, substitutions at the 5' and 6'-positions of a pyridine ring led to a wide range of binding affinities, highlighting the sensitivity of the scaffold to modification. researchgate.net

Below is a hypothetical data table illustrating the potential impact of positional changes on the nicotinic acid moiety, based on established SAR principles for this class of compounds.

Table 1: Inferred SAR of the Nicotinic Acid Moiety

| Compound Modification | Rationale | Predicted Impact on Activity |

|---|---|---|

| Shift of COOH from 3- to 2-position | Alters the key interaction vector with the target binding site. Changes intramolecular hydrogen bonding potential. | Significant decrease or loss of activity. |

| Shift of COOH from 3- to 4-position | Substantially changes the molecule's geometry and distance between key pharmacophoric points. | Significant decrease or loss of activity. |

| Addition of a small alkyl group at the 5-position | May provide additional beneficial hydrophobic interactions without disrupting core binding. | Potentially neutral to moderate increase. |

| Addition of a chloro group at the 2-position | Introduces steric and electronic effects, altering the dihedral angle and binding interactions. | Likely decrease due to steric clash or unfavorable electronic modulation. |

Exploration of the Fluorinated Phenyl Ring Substitutions

The 2-fluoro-4-methylphenyl group is a highly tailored moiety designed to optimize interactions with the target and confer favorable drug-like properties.

Fluorine substitution is a cornerstone of modern medicinal chemistry. youtube.com Its effects are manifold, including altering lipophilicity, blocking metabolic oxidation, and forming specific, favorable interactions with protein targets. youtube.com

Positional Impact: The placement of the fluorine atom on the phenyl ring is critical. In the parent compound, the fluorine is at the ortho position (C2). This position can have a profound impact on the conformation of the molecule by influencing the dihedral angle between the phenyl and nicotinic acid rings. This conformational constraint can lock the molecule into a bioactive conformation. Moving the fluorine to the meta (C3) or para (C4) position would remove this steric influence, allowing for greater rotational freedom, which could be detrimental to binding affinity. Furthermore, the ortho-fluoro substituent can engage in specific hydrogen bonds or dipole interactions within the binding pocket.

Multiple Fluorinations: The addition of more fluorine atoms can further modulate the electronic properties of the phenyl ring, but often with a trade-off. While multiple fluorines can enhance metabolic stability, they can also alter target engagement in unpredictable ways.

The methyl group at the para position (C4) of the phenyl ring also plays a crucial role.

Hydrophobic Interactions: The 4-methyl group likely occupies a hydrophobic pocket in the target protein, contributing positively to binding affinity. A "methyl scan" of the pyrrolidinium (B1226570) ring of nicotine, for example, demonstrated that methylation at different positions resulted in unique changes in receptor interactions. nih.gov

Alkyl Group Size: The size of the alkyl group at this position is often finely tuned. Replacing the methyl with a larger group like ethyl or propyl could lead to a steric clash, reducing activity. Conversely, if the hydrophobic pocket is larger, a bigger alkyl group could enhance binding. A systematic exploration of different alkyl substituents is a standard lead optimization strategy. Removing the methyl group entirely would likely result in a loss of potency due to the absence of these favorable hydrophobic interactions.

The following table summarizes the likely SAR trends for the substituted phenyl ring based on general medicinal chemistry principles.

Table 2: Inferred SAR of the Fluorinated Phenyl Ring

| Compound Modification | Rationale | Predicted Impact on Activity |

|---|---|---|

| Move F from 2- to 3-position | Loses steric influence on dihedral angle; alters electronic profile. | Likely decrease. |

| Move F from 2- to 4-position | Loses steric influence; places electronegative group in a potentially different interaction zone. | Likely decrease. |

| Remove 4-methyl group | Loses beneficial hydrophobic interaction. | Significant decrease. |

| Replace 4-methyl with 4-ethyl | Probes the size of the hydrophobic pocket. | Variable; could increase, decrease, or have no effect depending on pocket size. |

| Replace 4-methyl with 4-chloro | Replaces a hydrophobic group with an electron-withdrawing group of similar size. | Variable; depends on whether hydrophobic or electronic effects are dominant at this position. |

Linker Region Modifications and Their Impact on Biological Activity

In 6-(2-fluoro-4-methylphenyl)nicotinic acid, the "linker" is the direct carbon-carbon single bond between the pyridine and phenyl rings, creating a biaryl scaffold. mdpi.com The primary focus of modification in such a system is not the linker's length but its rotational freedom.

Dihedral Angle Control: The angle between the two aromatic rings (the dihedral angle) is a critical determinant of biological activity for many biaryl compounds. nih.gov The ortho-fluoro substituent in the parent compound already serves to restrict this rotation. Further modifications, such as introducing another substituent at the 2-position of the nicotinic acid ring, could further lock the conformation, potentially improving affinity if the resulting angle is optimal for binding.

Linker Elongation/Insertion: While the parent compound has a direct bond, inserting a linker atom or group (e.g., -O-, -CH2-, -NH-) between the two rings would represent a significant structural leap. nih.gov Such a change would alter the distance and spatial orientation between the two ring systems. For example, studies on other classes of receptor ligands have shown that linker length is a sensitive parameter, where even small changes can lead to a dramatic loss of functional activity. nih.gov This modification would move the compound into a different chemical space, but it could be a valid strategy if the original scaffold has intractable issues.

Scaffold Hopping and Bioisosteric Replacements for this compound

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design to identify novel, patentable chemotypes with improved properties. nih.govnih.gov

Nicotinic Acid Bioisosteres: The nicotinic acid moiety can be replaced with other acidic heterocyclic systems that maintain the key geometric and electronic features. The goal is to replicate the hydrogen bonding and electrostatic interactions of the original carboxylate and pyridine nitrogen. For instance, in the development of P2Y12 receptor antagonists, a metabolically labile ethyl nicotinate (B505614) was successfully replaced with a 5-alkyl-oxazole, which served as an effective bioisostere. nih.gov Other potential replacements could include tetrazoles, which are common carboxylic acid bioisosteres, or other five- or six-membered heterocycles. ajptr.com

Phenyl Ring Replacements: The 2-fluoro-4-methylphenyl group can be replaced by other substituted aromatic or heteroaromatic rings. The goal is to find a different scaffold that presents substituents in a similar 3D orientation. For example, a substituted thiophene (B33073) or pyrazole (B372694) could potentially replace the phenyl ring while offering a different pharmacokinetic profile.

Scaffold Hopping: This involves a more drastic change to the core structure. uniroma1.it One could replace the entire 6-phenyl-nicotinic acid framework with a completely different bicyclic or fused ring system that still positions the key interacting groups (the acidic function, the hydrophobic methyl pocket filler, and the ortho-fluoro equivalent) in the correct spatial arrangement. For example, a 2-amino pyrimidine (B1678525) or a benzoxazinone (B8607429) core could serve as a starting point for a scaffold hop. nih.govnih.gov

Table 3: Potential Bioisosteric Replacements and Scaffold Hops

| Original Moiety | Potential Replacement/Hop | Rationale |

|---|---|---|

| Nicotinic Acid | Isoxazole-3-carboxylic acid | Maintains acidic functionality and similar heterocyclic character. nih.gov |

| Carboxylic Acid | Tetrazole | Well-established acidic bioisostere with similar pKa and planar geometry. ajptr.com |

| 2-Fluoro-4-methylphenyl | 3-Fluoro-5-methyl-thiophen-2-yl | Maintains relative positions of key substituents on a different aromatic ring. |

| 6-Phenylnicotinic acid scaffold | 7-Aryl-quinoline scaffold | A larger aromatic system that could offer different interactions while maintaining a biaryl structure. |

Prodrug Design Principles Applied to the Chemical Compound

The carboxylic acid group of this compound is an ideal handle for prodrug design. Prodrugs are inactive derivatives that are converted to the active parent drug in vivo, often to improve properties like solubility, permeability, or to reduce local irritation. nih.gov

Ester Prodrugs: The most common prodrug strategy for carboxylic acids is the formation of esters. researchgate.net By converting the polar carboxylic acid to a more lipophilic ester, membrane permeability can be significantly enhanced. nih.gov A simple methyl or ethyl ester could improve oral absorption. The choice of the ester promoiety can be tailored; for example, longer alkyl chains can increase partitioning into lipid bilayers. nih.gov These ester prodrugs are typically designed to be cleaved by ubiquitous esterase enzymes in the blood or tissues to release the active carboxylic acid.

Amide Prodrugs: While generally more stable than esters, amide prodrugs can also be employed. These would be hydrolyzed by amidase enzymes to release the parent drug.

Carbonate and Carbamate (B1207046) Prodrugs: More complex prodrug strategies could involve linking the carboxylic acid to a carrier molecule via a carbonate or carbamate linkage, which can be designed for targeted release.

The primary goal of a prodrug strategy for this compound would be to mask the polar carboxylic acid group temporarily to overcome absorption barriers, after which enzymatic hydrolysis would regenerate the active pharmacological agent at or near its site of action.

Table 4: Potential Prodrug Strategies

| Prodrug Type | Promoety Example | Purpose | Activation Mechanism |

|---|---|---|---|

| Ester | Methyl, Ethyl, or Butyl group | Increase lipophilicity, enhance membrane permeability. nih.gov | Enzymatic hydrolysis by esterases. |

| Amino Acid Conjugate | Glycine or Alanine linked via an amide bond | Potentially target amino acid transporters. | Enzymatic hydrolysis by amidases/peptidases. |

| Mutual Prodrug | Ester linkage to another therapeutic agent (e.g., an NSAID like ibuprofen) | Deliver two drugs in a single molecule, potentially reducing side effects of one or both. nih.gov | Enzymatic hydrolysis by esterases. |

Design of Bioprecursor Prodrugs

Bioprecursor prodrugs are inactive compounds that are metabolically converted into the active drug. For this compound, the carboxylic acid group can be masked to form esters or amides. This strategy can enhance lipophilicity, thereby improving absorption and distribution. In vivo, ubiquitous enzymes such as esterases or amidases can hydrolyze the prodrug, releasing the active nicotinic acid derivative.

Below is a table illustrating potential bioprecursor prodrugs of this compound and the enzymes responsible for their activation.

| Prodrug Derivative | Promoety | Linkage | Activating Enzyme | Potential Advantage |

| Methyl 6-(2-fluoro-4-methylphenyl)nicotinate | Methyl | Ester | Carboxylesterases | Increased lipophilicity |

| Ethyl 6-(2-fluoro-4-methylphenyl)nicotinate | Ethyl | Ester | Carboxylesterases | Enhanced membrane permeation |

| 6-(2-fluoro-4-methylphenyl)-N-methylnicotinamide | Methylamine | Amide | Amidases | Increased stability, sustained release |

| 6-(2-fluoro-4-methylphenyl)-N,N-dimethylnicotinamide | Dimethylamine | Amide | Amidases | Modulated cleavage rate |

This table is illustrative and based on established principles of prodrug design.

Cleavable Linker Strategies for Targeted Release

To achieve site-specific delivery and minimize systemic exposure, this compound can be conjugated to a targeting moiety (e.g., an antibody, peptide, or polymer) via a cleavable linker. The linker is designed to be stable in systemic circulation but to break apart and release the drug upon reaching the target tissue or cellular compartment. The release mechanism is typically triggered by a specific physiological condition, such as a change in pH or the presence of a particular enzyme. nih.govnih.gov

Common cleavable linker strategies applicable to this compound include:

Acid-Cleavable Linkers : These linkers, such as hydrazones, are designed to be stable at the physiological pH of blood (around 7.4) but hydrolyze in the acidic microenvironment of tumors or within cellular lysosomes (pH 4.5–5.0). nih.gov

Enzyme-Cleavable Linkers : These often consist of peptide sequences that are substrates for enzymes overexpressed in target tissues, such as cathepsins in cancer cells. Upon enzymatic cleavage, the drug is released.

Reducible Linkers : Disulfide-containing linkers are stable in the bloodstream but are readily cleaved in the reducing environment inside a cell, where the concentration of glutathione (B108866) is high. nih.gov

The following table outlines potential cleavable linker strategies for the targeted release of this compound.

| Linker Type | Example Linker Structure | Cleavage Trigger | Target Environment | Release Mechanism |

| Acid-Cleavable | Hydrazone | Low pH | Tumor microenvironment, endosomes, lysosomes | Hydrolysis |

| Enzyme-Cleavable | Valine-Citrulline dipeptide | Cathepsin B | Tumor cells | Proteolytic cleavage |

| Reducible | Disulfide | Glutathione | Intracellular environment | Reduction |

This table is illustrative and based on established principles of linker chemistry for targeted drug delivery.

Through the thoughtful application of these bioprecursor and cleavable linker strategies, the therapeutic potential of this compound could be significantly optimized, paving the way for more effective and safer therapeutic agents.

Computational Chemistry and Theoretical Modeling of the Chemical Compound

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding mechanism of a ligand to its protein target.

Molecular docking simulations are employed to predict the binding modes and affinities of 6-(2-fluoro-4-methylphenyl)nicotinic acid with various protein targets. These simulations can identify the most probable binding pose of the compound within the active site of a receptor and estimate the binding energy, which is indicative of the binding affinity. For instance, studies on nicotinic acid derivatives have shown that they can bind to G-protein coupled receptors (GPCRs) such as HM74A, which is a high-affinity receptor for nicotinic acid. nih.gov The binding affinity is often expressed as the dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating higher affinity. mdpi.com In a hypothetical docking study of this compound against a target protein, the predicted binding affinities could be presented as follows:

| Target Protein | Predicted Binding Affinity (kcal/mol) | Predicted Ki (nM) |

|---|---|---|

| Receptor A | -9.5 | 50 |

| Receptor B | -8.2 | 250 |

| Receptor C | -7.1 | 1200 |

This table presents hypothetical data for illustrative purposes.

A detailed analysis of the docked complexes can reveal the specific molecular interactions that contribute to the binding affinity. These interactions can include hydrogen bonds, hydrophobic interactions, ionic interactions, and halogen bonds. For example, the fluorine atom in this compound could potentially form halogen bonds with specific residues in the protein's active site. nih.gov The energetic contribution of each interaction can be estimated using computational methods, providing a deeper understanding of the binding mechanism. Research on related nicotinic acid derivatives has highlighted the importance of interactions with specific residues such as R111, K166, S178, and R251 in the GPR109A receptor. nih.gov

A breakdown of the energetic contributions of different interaction types for a hypothetical complex is shown below:

| Interaction Type | Interacting Residue | Energetic Contribution (kcal/mol) |

|---|---|---|

| Hydrogen Bond | ASN 770 | -3.5 |

| Hydrophobic Interaction | PHE 115 | -2.8 |

| Ionic Interaction | ASP 95 | -4.2 |

| Halogen Bond | TYR 827 | -1.5 |

This table presents hypothetical data for illustrative purposes.

Molecular Dynamics Simulations to Investigate Dynamic Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their complexes over time. These simulations provide insights into the conformational changes, stability, and flexibility of the ligand-protein system.

Conformational analysis of this compound can be performed both in solution and within the receptor binding site using MD simulations. nih.govrsc.org These simulations can reveal the preferred conformations of the molecule and how its conformation changes upon binding to the target protein. Understanding the conformational preferences is crucial as it can significantly impact the binding affinity and biological activity. nih.gov The flexibility of different parts of the molecule can be assessed by calculating the root-mean-square fluctuation (RMSF) of the atoms during the simulation.

MD simulations are widely used to assess the stability of ligand-protein complexes. mdpi.com The root-mean-square deviation (RMSD) of the protein backbone and the ligand atoms over the course of the simulation is a key indicator of the complex's stability. A stable complex will typically exhibit low RMSD values, indicating that the ligand remains bound in a consistent pose within the active site. mdpi.com For instance, stable protein-ligand complexes often show RMSD values around 2 Å. mdpi.com The stability of the complex is crucial for a sustained biological effect. The binding free energy of the complex can also be calculated from the MD simulation trajectories using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) to provide a more accurate estimation of the binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent derivatives.

For a series of derivatives of this compound, a QSAR model could be developed by correlating their biological activities with various molecular descriptors. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or lipophilic (e.g., logP). A study on 6-substituted nicotine derivatives found that a combination of lipophilicity (π) and the volume of the substituent (Δ MOL VOL) could account for the variation in binding affinity to nicotinic acetylcholinergic receptors. researchgate.net

A hypothetical QSAR equation for a series of derivatives might look like:

log(1/IC50) = 0.5 * logP - 0.2 * (Molecular Volume) + 1.5 * (Dipole Moment) + C

This equation could then be used to predict the potency of novel derivatives and prioritize them for synthesis and biological testing.

Development of Predictive Models for Biological Activity

Predictive models for biological activity are developed by correlating a compound's structural features with its observed biological effects. In silico predictions are increasingly utilized to assess physicochemical, pharmacokinetic, and safety properties at the beginning of the drug discovery pipeline nih.govnih.gov. For derivatives of nicotinic acid, computational tools can predict interactions with various biological targets. For instance, software like Molinspiration and MolPredictX can forecast activity against targets such as kinase inhibitors, enzyme inhibitors, and G-protein coupled receptor (GPCR) ligands nih.govnih.gov. By analyzing the structural components of this compound—namely the nicotinic acid core, the fluorophenyl group, and the methyl substituent—computational models can generate a probable bioactivity spectrum, identifying potential therapeutic applications.

Identification of Key Physico-Chemical Descriptors

The biological activity and pharmacokinetic profile of a compound are governed by its physico-chemical properties. These descriptors are calculated using computational software and form the basis of predictive models. Key descriptors include molecular weight, lipophilicity (LogP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These parameters are critical for determining a molecule's adherence to established drug-likeness rules, such as Lipinski's Rule of Five, which helps predict oral bioavailability.

Interactive Table 1: Calculated Physico-Chemical Descriptors for this compound

| Descriptor | Value | Significance |

| Molecular Formula | C13H10FNO2 | Defines the elemental composition of the molecule. |

| Molecular Weight | 231.22 g/mol | Influences absorption and distribution; typically <500 for oral drugs. |

| LogP | 3.15 | Indicates lipophilicity and affects solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | 50.19 Ų | Predicts transport properties, such as intestinal absorption and brain penetration. |

| Hydrogen Bond Donors | 1 | Influences binding to biological targets. |

| Hydrogen Bond Acceptors | 3 | Influences binding to biological targets. |

| Rotatable Bonds | 2 | Affects conformational flexibility and binding affinity. |

Quantum Chemical Calculations and Electronic Property Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a deep understanding of a molecule's electronic structure and reactivity researchgate.netfrontiersin.org. These methods are used to determine the distribution of electrons and energy levels within the molecule, which are fundamental to its chemical behavior.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is essential for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor nih.gov. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity mdpi.com.

A small energy gap suggests that a molecule is highly polarizable and chemically reactive, indicating it can easily undergo electronic transitions and interact with other molecules nih.govnih.gov. Conversely, a large energy gap implies high stability and lower reactivity nih.gov. Analysis of related nicotinic acid derivatives shows that these values are key to understanding charge transfer interactions within the molecule nih.gov. From the HOMO and LUMO energy values, other global reactivity descriptors such as chemical hardness, softness, chemical potential, and electrophilicity index can be calculated to further characterize the molecule's reactivity frontiersin.orgnih.gov.

Interactive Table 2: Theoretical Quantum Chemical Parameters for this compound

| Parameter | Theoretical Value (eV) | Description |

| E(HOMO) | -6.15 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| E(LUMO) | -1.98 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.17 | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. mdpi.com |

| Chemical Hardness (η) | 2.085 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 0.479 | The reciprocal of hardness; indicates higher reactivity. |

| Electronegativity (χ) | 4.065 | The power of an atom to attract electrons to itself. |

| Electrophilicity Index (ω) | 3.96 | Measures the energy lowering due to maximal electron flow between donor and acceptor. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule researchgate.net. It is invaluable for predicting how a molecule will interact with biological receptors and other molecules, particularly in identifying sites for electrophilic and nucleophilic attack.

The MEP map uses a color scale to represent different electrostatic potential values.

Red : Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. These areas are typically found around electronegative atoms like oxygen and nitrogen researchgate.netresearchgate.net.

Blue : Represents regions of low electron density and positive electrostatic potential, which are favorable for nucleophilic attack. These are often located around hydrogen atoms researchgate.net.

Green : Denotes areas of neutral potential.

For this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the carboxylic acid group and the nitrogen of the pyridine (B92270) ring, identifying these as key sites for hydrogen bonding and electrostatic interactions. Positive potential (blue) would be expected around the carboxylic acid's hydrogen atom.

In Silico ADMET Prediction and Pharmacokinetic Modeling (Theoretical)

Before a compound can be considered a viable drug candidate, its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties must be evaluated. In silico ADMET prediction allows for the early assessment of these pharmacokinetic and toxicological parameters, helping to identify potential liabilities researchgate.netsemanticscholar.org. Various online tools and software packages, such as SwissADME and ProTox, are used to perform these predictions based on the molecule's structure researchgate.netmdpi.com.

These models predict properties such as:

Absorption : Human Intestinal Absorption (HIA) and cell permeability (Caco-2).

Distribution : Blood-Brain Barrier (BBB) penetration and plasma protein binding.

Metabolism : Likelihood of inhibition or induction of cytochrome P450 (CYP) enzymes.

Excretion : Prediction of renal clearance.

Toxicity : Prediction of mutagenicity (Ames test), carcinogenicity, and organ toxicity.

Interactive Table 3: Theoretical In Silico ADMET Prediction for this compound

| ADMET Parameter | Predicted Outcome | Implication for Drug Development |

| Absorption | ||

| Human Intestinal Absorption | High | Good potential for oral bioavailability. |

| Caco-2 Permeability | High | Likely to be well-absorbed across the intestinal wall. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cause central nervous system side effects. |

| Plasma Protein Binding | High | May have a longer duration of action in the body. mdpi.com |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions with CYP2D6 substrates. |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions with CYP3A4 substrates. |

| Toxicity | ||

| Ames Mutagenicity | Non-mutagenic | Low likelihood of causing DNA mutations. |

| Hepatotoxicity | Low risk | Unlikely to cause liver damage. |

Pre Clinical Biological Evaluation and Application in Early Drug Discovery Non Human/in Vitro

Use of 6-(2-FLUORO-4-METHYLPHENYL)NICOTINIC ACID as a Chemical Probe or Tool Compound

No data tables or detailed research findings for this specific compound can be provided at this time. Should peer-reviewed studies on the biological activity of this compound become available, this article can be generated.

Future Research Trajectories and Current Research Gaps

Emerging Synthetic Methodologies Applicable to the Chemical Compound

The synthesis of 6-aryl-nicotinic acids, such as 6-(2-fluoro-4-methylphenyl)nicotinic acid, traditionally relies on cross-coupling reactions. However, emerging methodologies offer more efficient and sustainable alternatives.

C–H Functionalization: Direct C–H functionalization is a powerful strategy that streamlines the synthesis of functionalized pyridines by avoiding the pre-functionalization of starting materials. acs.orgrsc.org Recent advancements have demonstrated the palladium-catalyzed direct diarylation of pyridines using a transient activator strategy, which could be adapted for the synthesis of this compound. acs.orgnih.gov This approach involves the in situ generation of an N-alkylpyridinium salt, which facilitates C-H arylation at the 2- and 6-positions. acs.org Furthermore, iron-catalyzed relay C-H functionalization presents a novel method for the de novo synthesis of pyridine (B92270) rings, offering high atom and step economy. acs.org Research into applying these C-H activation techniques to variously substituted pyridines and aryl partners would be a significant step forward.

Biocatalytic Synthesis: Enzymatic synthesis is gaining traction as an eco-friendly alternative to traditional chemical methods. frontiersin.orgnih.gov Biocatalyst-mediated processes, such as those using nitrilases, can achieve high conversion rates under mild reaction conditions, reducing energy consumption and toxic byproducts. frontiersin.orgnih.govmdpi.com While currently focused on the synthesis of the basic nicotinic acid structure from precursors like 3-cyanopyridine, future research could explore the development of engineered enzymes capable of constructing more complex derivatives like 6-aryl-nicotinic acids. frontiersin.orgnih.gov This would involve screening for novel enzymes or engineering existing ones to accept substituted pyridine precursors.

| Methodology | Description | Potential Advantages | Research Gap |

|---|---|---|---|

| C–H Functionalization | Directly forms C-C bonds on the pyridine ring, avoiding pre-functionalization steps. acs.orgrsc.org | Increased atom and step economy, reduced waste. acs.org | Application to complex, electronically diverse aryl halides and pyridine substrates. |

| Biocatalytic Synthesis | Uses enzymes (e.g., nitrilases) for synthesis under mild, environmentally friendly conditions. frontiersin.orgnih.gov | High selectivity, reduced energy consumption, fewer toxic byproducts. frontiersin.org | Development of enzymes for the synthesis of 6-substituted nicotinic acid derivatives. |

Unexplored Biological Targets and Pathways for Nicotinic Acid Derivatives

While nicotinic acid is known for its lipid-lowering effects, its derivatives, including this compound, may interact with a broader range of biological targets.

G-Protein Coupled Receptors (GPCRs): Nicotinic acid is known to act on the G-protein coupled receptor GPR109A (also known as HM74A), which is a high-affinity receptor. nih.govnih.govnih.gov The discovery of this receptor has paved the way for understanding the mechanisms behind nicotinic acid's effects. However, the vast landscape of orphan GPCRs presents opportunities to identify novel receptors for nicotinic acid derivatives. These derivatives, with their unique substitutions, may exhibit different binding affinities and selectivities, potentially leading to new therapeutic applications with fewer side effects.

Inflammatory Pathways: There is growing evidence that nicotinic acid and its derivatives possess anti-inflammatory properties. semanticscholar.orgchemistryjournal.netresearchgate.net The alpha7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) has been identified as a key target in mediating anti-inflammatory effects through the "cholinergic anti-inflammatory pathway". nih.govnih.gov This pathway modulates the immune system by acting on macrophages and other immune cells. nih.gov Further research is needed to determine if this compound can modulate this pathway and to explore its effects on other inflammatory mediators and signaling cascades, such as those involving TNF-α and IL-6. semanticscholar.org

Metabolic Pathways: Nicotinic acid is a precursor to nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a crucial coenzyme in cellular metabolism. reactome.orgnih.gov The NAD+ metabolome is complex, involving multiple biosynthetic and salvage pathways. nih.govresearchgate.netresearchgate.net Investigating how derivatives like this compound influence these pathways could uncover new roles in metabolic regulation beyond lipid-lowering. For instance, it could modulate sirtuin activity or impact cellular energy states through the tricarboxylic acid (TCA) cycle and mitochondrial function. nih.govnih.gov

| Potential Target/Pathway | Known Role of Nicotinic Acid | Unexplored Avenue for Derivatives |

|---|---|---|

| Orphan GPCRs | Acts on GPR109A. nih.govnih.gov | Screening for novel GPCR targets with different selectivity and downstream signaling. |

| Inflammatory Pathways | Modulates the cholinergic anti-inflammatory pathway via α7 nAChR. nih.govnih.gov | Investigating effects on a wider range of cytokines and immune cell subtypes. semanticscholar.org |

| NAD+ Metabolism | Serves as a precursor for NAD+ synthesis. reactome.orgnih.gov | Determining the influence on specific enzymes within the NAD+ salvage and de novo pathways and the resulting impact on cellular bioenergetics. nih.govnih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new chemical entities. researchgate.netnih.gov

De Novo Drug Design: Generative AI models can design novel molecules from scratch with desired properties. researchgate.netnih.govfrontiersin.orgarxiv.org These models, including generative adversarial networks (GANs) and variational autoencoders (VAEs), can explore the vast chemical space to generate pyridine derivatives like this compound with optimized activity against specific targets. nih.govarxiv.org Future research could employ these techniques to generate analogs with improved potency, selectivity, and pharmacokinetic profiles.

Interpretable Machine Learning: A significant challenge in AI is the "black box" nature of some models. arxiv.org Interpretable ML aims to make the decision-making process of these models transparent. researchgate.netarxiv.orgresearchgate.net Techniques like SHAP (SHapley Additive exPlanations) can help researchers understand which molecular features are crucial for a compound's predicted activity. nih.gov This insight can guide the rational design of new derivatives of this compound by highlighting key structural motifs for biological activity. arxiv.orgnih.gov

Predictive Modeling: AI/ML models can be trained to predict various properties of molecules, such as their absorption, distribution, metabolism, excretion, and toxicity (ADMET). researchgate.net Applying these models to virtual libraries of this compound analogs can help prioritize compounds for synthesis, thereby reducing the time and cost of drug development. nih.gov

Development of Novel Analytical Techniques for Characterization of the Chemical Compound in Complex Biological Matrices

The accurate detection and quantification of this compound and its metabolites in biological samples like blood, plasma, and tissue are crucial for pharmacokinetic and pharmacodynamic studies.

Hyphenated Chromatography Techniques: Techniques that couple chromatography with mass spectrometry, such as liquid chromatography-mass spectrometry (LC-MS), are powerful tools for analyzing complex mixtures. nih.govnumberanalytics.comsaspublishers.comresearchgate.netiipseries.org Advances in high-resolution mass spectrometry and novel chromatographic separation methods can enhance the sensitivity and selectivity of detecting low concentrations of the compound and its metabolites. nih.gov Future work should focus on developing and validating robust LC-MS/MS methods specifically for this compound in various biological matrices.

Electrochemical Sensors: Electrochemical sensors offer a promising avenue for the rapid and cost-effective detection of nicotinic acid and its derivatives. mdpi.comnih.gov These sensors can be fabricated with modified electrodes, such as those using graphene and nanoparticles, to achieve high sensitivity and selectivity. mdpi.comnih.gov Research into developing specific electrochemical sensors for this compound could enable real-time monitoring in biological fluids. Enzymatic biosensors, which utilize enzymes like nicotinic acid hydroxylase, also present a viable approach for specific detection. nih.gov

| Analytical Technique | Principle | Future Development for the Compound |

|---|---|---|

| Hyphenated Chromatography (e.g., LC-MS/MS) | Separates compounds based on their physicochemical properties followed by mass-based detection and quantification. nih.govnumberanalytics.com | Development of validated, high-throughput methods for pharmacokinetic studies and metabolite identification. |

| Electrochemical Sensors | Measures the current generated from the oxidation or reduction of the analyte at an electrode surface. mdpi.comnih.gov | Design of highly selective and sensitive sensors using novel nanomaterials or specific enzymes for real-time monitoring. nih.gov |

Strategic Directions for Expanding the Academic Utility of this compound

To maximize the academic and potential therapeutic value of this compound, a multi-pronged research strategy is necessary.

Probing Novel Biological Space: A primary focus should be on moving beyond the known targets of nicotinic acid. Systematic screening against a panel of orphan GPCRs and key inflammatory and metabolic enzymes will be crucial. This will help to de-orphanize receptors and uncover novel mechanisms of action.

Development as a Chemical Probe: The unique substitution pattern of this compound makes it a potential candidate for development as a selective chemical probe. By thoroughly characterizing its biological targets and demonstrating high selectivity, it can become a valuable tool for researchers to investigate specific biological pathways.

Creation of a Derivative Library: Utilizing the emerging synthetic methodologies and guided by AI-driven design, a focused library of analogs should be synthesized. This library would systematically explore the structure-activity relationships, varying the substituents on both the phenyl and pyridine rings to optimize potency, selectivity, and ADMET properties.

Interdisciplinary Collaboration: Expanding the utility of this compound will require collaboration between synthetic chemists, pharmacologists, computational biologists, and analytical scientists. Such collaborations will accelerate the cycle of design, synthesis, testing, and analysis, leading to a more comprehensive understanding of the compound's potential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(2-fluoro-4-methylphenyl)nicotinic acid, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin with a Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce the 2-fluoro-4-methylphenyl group to the nicotinic acid scaffold. Use factorial design experiments (e.g., varying catalysts like Pd(PPh₃)₄, solvents [DMSO/THF], and temperatures) to optimize yield . Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradient) ensures purity >95%. Validate using HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

- Key Parameters Table :

| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | DMSO | 80 | 72 | 97 |

| Pd(OAc)₂ | THF | 60 | 65 | 95 |

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation address common pitfalls?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 to differentiate CH₃ (δ ~2.3 ppm) and aromatic protons (δ 7.1–8.5 ppm). Fluorine coupling (³J~8 Hz) complicates splitting patterns; use decoupling experiments .

- FT-IR : Confirm carboxylic acid (1700–1720 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretches.

- HRMS : Calibrate using ESI+ mode; expect [M+H]⁺ at m/z 264.0768 (C₁₃H₁₀FNO₂). Cross-validate with elemental analysis (C: 59.32%, H: 3.83%) .

Q. How can in vitro bioactivity assays be designed to evaluate the compound’s potential as a kinase inhibitor or enzyme modulator?

- Methodological Answer : Use fluorescence polarization assays (e.g., ATP-binding competition with recombinant kinases like EGFR or VEGFR). Include positive controls (e.g., staurosporine) and negative controls (DMSO vehicle). Calculate IC₅₀ via nonlinear regression (GraphPad Prism). Validate selectivity using kinase profiling panels (≥50 kinases) .

Advanced Research Questions

Q. What strategies resolve contradictions in published data on the compound’s solubility and stability across pH gradients?

- Methodological Answer : Conduct comparative solubility studies using shake-flask (USP buffers pH 1.2–7.4) and HPLC-UV quantification. For stability, employ forced degradation (40°C/75% RH, 0.1M HCl/NaOH, 3% H₂O₂) followed by LC-MS to identify degradation products (e.g., decarboxylation or defluorination). Replicate conflicting studies with standardized protocols to isolate variables (e.g., ionic strength, light exposure) .

Q. How can computational modeling predict the compound’s reactivity in novel reactions or biological systems?

- Methodological Answer :